Methyl 2-(methyl-d3-thio)acetate chemical and physical properties
Methyl 2-(methyl-d3-thio)acetate chemical and physical properties
Methyl 2-(methyl-d3-thio)acetate: Physicochemical Properties and Analytical Applications in Metabolic Tracing An In-Depth Technical Whitepaper for Research and Drug Development Professionals
Executive Summary
As a Senior Application Scientist specializing in stable isotope-labeled compounds and metabolomics, I have designed this technical guide to move beyond mere descriptive chemistry. While the structural formula of a compound tells you what it is, understanding the causality behind its physical properties dictates how it behaves in a mass spectrometer or a biological matrix.
Methyl 2-(methyl-d3-thio)acetate is the tri-deuterated analog of methyl 2-(methylthio)acetate (CAS 16630-66-3). By substituting the terminal methylthio group (-S-CH₃) with a deuterated variant (-S-CD₃), researchers gain a powerful tool for absolute quantification via Isotope Dilution Mass Spectrometry (IDMS) and mechanistic tracing in early bioenergetic evolution and cellular metabolism. This whitepaper deconstructs the physicochemical properties of this compound, the kinetic isotope effects governing its stability, and provides self-validating protocols for its use in advanced analytical workflows.
Physicochemical Properties & The Kinetic Isotope Effect
To utilize a deuterated internal standard effectively, one must understand how isotopic substitution alters molecular behavior. The substitution of three hydrogen atoms with deuterium increases the molecular weight by exactly 3.0188 Da.
Causality of Property Shifts
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Density and Molar Volume: Because deuterium has twice the mass of hydrogen but roughly the same atomic radius, the deuterated compound exhibits a higher density (~2.5% increase) than its unlabeled counterpart.
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Boiling Point and Volatility: The C-D bond is shorter and stronger than the C-H bond, leading to a lower zero-point vibrational energy. This slightly reduces intermolecular London dispersion forces, occasionally resulting in a marginally lower boiling point, though practically, it co-elutes perfectly with the unlabeled analyte in gas chromatography.
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Chemical Stability (KIE): The stronger C-D bond induces a primary Kinetic Isotope Effect (KIE). In metabolic studies, enzymes such as demethiolases require significantly more activation energy to cleave a C-D bond compared to a C-H bond. This makes the -CD₃ group highly resistant to premature metabolic degradation, ensuring signal integrity during pharmacokinetic tracing [3].
Table 1: Comparative Physicochemical Data
| Property | Methyl 2-(methylthio)acetate (Native) [1][2] | Methyl 2-(methyl-d3-thio)acetate (Labeled) |
| CAS Number | 16630-66-3 | N/A (Isotope-labeled derivative) |
| Molecular Formula | C₄H₈O₂S | C₄H₅D₃O₂S |
| Molecular Weight | 120.17 g/mol | 123.19 g/mol |
| Boiling Point | 49-51 °C at 12 mmHg | ~49-51 °C at 12 mmHg |
| Density (25 °C) | 1.11 g/mL | ~1.14 g/mL |
| Refractive Index | 1.4650 | ~1.4650 |
| SMILES | COC(=O)CSC | COC(=O)CSC([2H])([2H])[2H] |
Analytical Causality: The +3 Da Advantage in Mass Spectrometry
In GC-MS/MS or LC-MS/MS, biological matrices cause unpredictable ion suppression or enhancement. A stable isotope-labeled internal standard (SIL-IS) normalizes these fluctuations.
Why a +3 Da shift? Sulfur-containing compounds naturally exhibit heavy isotopic envelopes due to the natural abundance of ³⁴S (4.2%) and ¹³C (1.1%). If we used a +1 Da or +2 Da labeled standard, the natural M+1 and M+2 peaks of the highly abundant endogenous thioester would cause severe isobaric interference, skewing the quantification. The M+3 channel, however, exists in a "quiet zone" of the mass spectrum. By utilizing the -CD₃ variant, we ensure a near-zero background, maximizing the signal-to-noise (S/N) ratio and achieving lower limits of quantification (LLOQ).
Experimental Workflows & Methodologies
Every protocol utilized in drug development must be a self-validating system. The following methodologies explain not just the how, but the why behind each step.
Protocol A: GC-MS/MS Quantification via Isotope Dilution
Objective: Quantify endogenous methylthioacetate in cell lysates.
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Matrix Preparation & Spiking: Aliquot 500 µL of cell lysate into a glass vial. Spike with 10 µL of a 1 µg/mL Methyl 2-(methyl-d3-thio)acetate working solution.
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Causality: Spiking before extraction ensures that the IS undergoes the exact same evaporative and extraction losses as the target analyte, perfectly normalizing recovery rates.
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Liquid-Liquid Extraction (LLE): Add 1 mL of ice-cold Dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4,000 x g for 5 minutes at 4°C.
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Causality: DCM is chosen over ethyl acetate because its density (1.33 g/mL) is higher than water. The organic phase sinks to the bottom, allowing for easy retrieval with a syringe without disturbing the precipitated protein layer at the aqueous interface. Cold temperatures prevent the volatilization of the low-boiling thioester.
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Self-Validation Step: Run a "Blank + IS" sample.
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Causality: This confirms the isotopic purity of your standard. If a peak appears in the unlabeled MRM channel, your d3-standard contains native contamination, and your calibration curve will be non-linear.
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GC-MS/MS Analysis: Inject 1 µL into a GC equipped with a non-polar DB-5MS column.
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Causality: The hydrophobic nature of the thioester ensures optimal retention and sharp peak shapes on a non-polar stationary phase, preventing the peak tailing commonly observed with sulfur compounds on polar columns.
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Table 2: Optimized MRM Transitions for GC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Native Thioester | 120.0 | 75.0 | 15 | 50 |
| d3-Labeled IS | 123.0 | 78.0 | 15 | 50 |
Mandatory Visualizations: Pathways and Workflows
To map the integration of this compound in metabolic tracing and analytical chemistry, the following logical diagrams illustrate the flow of the -CD₃ group and the sample processing pipeline.
Figure 1: Metabolic tracing of the -CD3 group from L-methionine to volatile thioester derivatives.
Figure 2: Step-by-step GC-MS/MS workflow using d3-labeled internal standard for quantification.
Conclusion
The deployment of Methyl 2-(methyl-d3-thio)acetate is a prime example of leveraging fundamental physical chemistry to solve complex biological problems. By understanding the causality of the kinetic isotope effect and the strategic avoidance of natural isotopic isobaric interference, researchers can build highly robust, self-validating assays for pharmacokinetic profiling, flavor chemistry [4], and fundamental metabolic research.
References
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Fisher Scientific. "CAS RN 16630-66-3: Methyl (Methylthio)acetate 99.0+%." Thermo Fisher Scientific.[Link]
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Chandru, K., et al. "The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life." Scientific Reports, vol. 6, no. 29883, 2016.[Link]
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Dickinson, J. R., et al. "Methionine catabolism in Saccharomyces cerevisiae." FEMS Yeast Research, vol. 6, no. 4, 2006, pp. 503-510.[Link]
